![molecular formula C18H26O3 B5228224 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanoic acid](/img/structure/B5228224.png)
3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanoic acid, commonly known as EMTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMTPP is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Wirkmechanismus
EMTPP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, EMTPP reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
EMTPP has been shown to have a variety of biochemical and physiological effects. In preclinical studies, EMTPP has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. EMTPP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
EMTPP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. EMTPP is also stable and has a long shelf-life, making it suitable for long-term studies. However, EMTPP also has some limitations. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. Additionally, EMTPP may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on EMTPP. One area of interest is the development of EMTPP analogs that may have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of EMTPP's potential therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to fully understand the mechanisms underlying EMTPP's pharmacological effects and to identify potential off-target effects.
Conclusion
In conclusion, EMTPP is a synthetic compound that has shown promising results in preclinical studies as an anti-inflammatory, anticancer, and neuroprotective agent. EMTPP exerts its pharmacological effects by inhibiting COX enzymes, resulting in reduced production of prostaglandins. EMTPP has several advantages for lab experiments, including its stability and ease of production, but also has some limitations, including its relatively new status and potential off-target effects. Further research is needed to fully understand the potential therapeutic applications of EMTPP and to identify potential off-target effects.
Synthesemethoden
EMTPP is synthesized through a multistep process starting from 4-methylacetophenone. The synthesis involves the formation of a tetrahydropyran ring and the subsequent addition of a propanoic acid moiety. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
EMTPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. EMTPP has shown promising results in preclinical studies as an anti-inflammatory and anticancer agent. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-ethyl-2-methyloxan-4-yl)-3-(4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-4-18(3)12-15(9-10-21-18)16(11-17(19)20)14-7-5-13(2)6-8-14/h5-8,15-16H,4,9-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIIGJMLEDCZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)C(CC(=O)O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.